molecular formula C28H35N7O5S B11930174 N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid

N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid

Cat. No.: B11930174
M. Wt: 584.7 g/mol
InChI Key: TVOOPVLFTNGVQK-NXIGQQGZSA-N
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Description

N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethylamino, trideuteriomethyl, indolyl, pyrimidinyl, and methoxyphenyl groups. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, amination, and condensation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: The compound may exhibit pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyrimidine derivatives, such as:

  • N-[2-[2-(dimethylamino)ethylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
  • N-[2-[2-(dimethylamino)ethyl-(methyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Uniqueness

The uniqueness of N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid lies in its specific combination of functional groups and isotopic labeling (trideuteriomethyl group). This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C28H35N7O5S

Molecular Weight

584.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid

InChI

InChI=1S/C27H31N7O2.CH4O3S/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20;1-5(2,3)4/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32);1H3,(H,2,3,4)/i4D3;

InChI Key

TVOOPVLFTNGVQK-NXIGQQGZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC.CS(=O)(=O)O

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC.CS(=O)(=O)O

Origin of Product

United States

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